Molecular Weight Advantage Over 3-Bromo-1-ethylpiperidin-2-one Facilitates Fragment-Based Drug Design
The molecular weight of 3-azido-1-ethylpiperidin-2-one (168.20 g/mol) is 18.4% lower than that of 3-bromo-1-ethylpiperidin-2-one (206.08 g/mol) . In fragment-based drug discovery, lower molecular weight is positively correlated with higher ligand efficiency and improved drug-likeness parameters [1]. This 37.88 Da reduction places the compound below the 170 Da fragment limit recommended in many fragment libraries.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 168.20 g/mol |
| Comparator Or Baseline | 3-Bromo-1-ethylpiperidin-2-one: 206.08 g/mol |
| Quantified Difference | 37.88 g/mol lower (18.4% reduction) |
| Conditions | Calculated from molecular formula; confirmed by supplier analytical data |
Why This Matters
Lower molecular weight directly improves oral bioavailability and central nervous system (CNS) penetration potential, essential for early-stage drug discovery programs targeting intracellular or neurological disease targets.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
